
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is a polycyclic aromatic nitrogen heterocyclic compound. These compounds are often found as pollutants resulting from industrial processes, combustion of fossil fuels, and cigarette smoke .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with nitrogen-containing reagents under high-temperature conditions to form the polycyclic structure . The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic nitrogen heterocyclic compounds in various chemical reactions.
Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of chemical-induced mutations and cancer development.
Medicine: Studies on its biological activity contribute to the development of drugs and therapeutic agents.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism by which Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- exerts its effects involves its interaction with DNA and other cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenz(a,h)acridine: Another polycyclic aromatic nitrogen heterocyclic compound with similar mutagenic and carcinogenic properties.
Dibenz(a,c)acridine: Known for its environmental persistence and potential health effects.
Uniqueness
Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is unique due to its specific structure, which influences its chemical reactivity and biological activity. Its tetrahydro form provides distinct properties compared to fully aromatic analogs .
Propriétés
Numéro CAS |
105467-76-3 |
|---|---|
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22),19-nonaene |
InChI |
InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-5,7,10,12-13H,6,8-9,11H2 |
Clé InChI |
HKBSPMLLGMUOCP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=C3C4=C(CC=CC4)C=CC3=N2)C5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
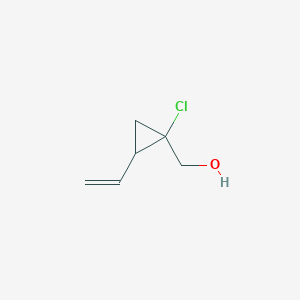
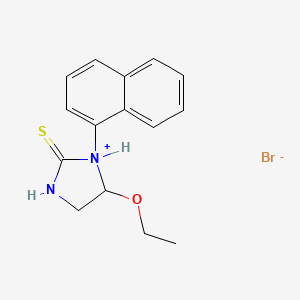
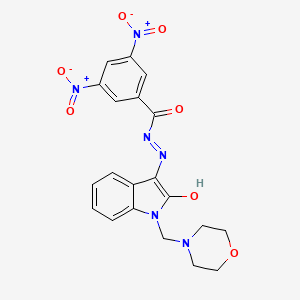
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
![5H-Pyrido[2,3-a]phenothiazin-5-one](/img/structure/B14342112.png)
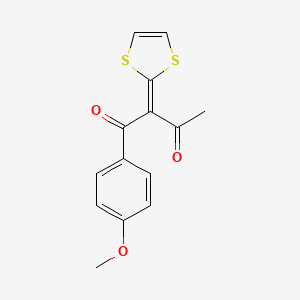
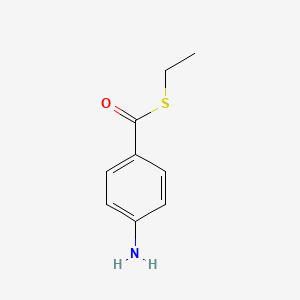
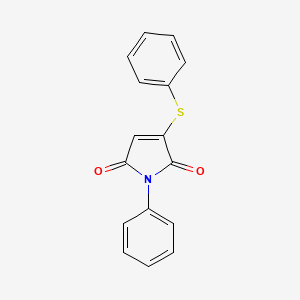
![[(Bicyclo[3.1.1]hept-2-en-2-yl)oxy](trimethyl)silane](/img/structure/B14342151.png)



